1-[(3-fluorophenyl)methyl]-N-(5-nitro-1,3-thiazol-2-yl)-6-oxo-1,6-dihydropyridazine-3-carboxamide
Descripción
1-[(3-Fluorophenyl)methyl]-N-(5-nitro-1,3-thiazol-2-yl)-6-oxo-1,6-dihydropyridazine-3-carboxamide is a pyridazinone derivative featuring a 6-oxo-1,6-dihydropyridazine core substituted with a 3-fluorophenylmethyl group at position 1 and a 5-nitro-1,3-thiazol-2-yl carboxamide moiety at position 2. The compound’s structure integrates a nitro-thiazole ring, which confers strong electron-withdrawing properties, and a fluorinated aryl group, likely enhancing lipophilicity and metabolic stability.
Propiedades
IUPAC Name |
1-[(3-fluorophenyl)methyl]-N-(5-nitro-1,3-thiazol-2-yl)-6-oxopyridazine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10FN5O4S/c16-10-3-1-2-9(6-10)8-20-12(22)5-4-11(19-20)14(23)18-15-17-7-13(26-15)21(24)25/h1-7H,8H2,(H,17,18,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPKCXBGSNGIBLK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CN2C(=O)C=CC(=N2)C(=O)NC3=NC=C(S3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10FN5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparación Con Compuestos Similares
Table 1: Structural Comparison of Key Analogs
Key Observations:
Aryl Group Variations :
- The target compound’s 3-fluorophenylmethyl group contrasts with benzyl (Compound 6) and 4-methoxyphenylmethyl (Compound 12). Fluorine’s electron-withdrawing nature may enhance binding precision compared to electron-donating methoxy groups .
- compounds feature chlorophenyl groups, highlighting halogen substitution trends. Fluorine’s smaller size and higher electronegativity may reduce steric hindrance compared to chlorine .
Amide Substituent Diversity: The 5-nitro-1,3-thiazol-2-yl group in the target compound is unique among analogs. compounds utilize N-methoxy-N-methyl amides, which may alter solubility and bioavailability compared to heterocyclic amides .
Synthetic Routes :
- Analogs in are synthesized via coupling reactions using HATU/DIPEA in DMF, a method likely applicable to the target compound .
- The nitro-thiazole moiety in the target compound may require specialized nitration steps, contrasting with cyclopropane carboxamide syntheses in .
Physicochemical Properties
- Lipophilicity : The target compound’s fluorophenyl and nitro-thiazole groups likely increase logP compared to methoxy-substituted analogs (Compound 12), impacting bioavailability .
Q & A
Basic: What are the key steps in synthesizing 1-[(3-fluorophenyl)methyl]-N-(5-nitro-1,3-thiazol-2-yl)-6-oxo-1,6-dihydropyridazine-3-carboxamide?
Answer:
The synthesis typically involves:
Formation of the dihydropyridazine core via cyclization of precursors like 3-carboxypyridazine derivatives under acidic or basic conditions.
Substitution reactions to introduce the 3-fluorophenylmethyl group, often using alkylation reagents (e.g., 3-fluorobenzyl bromide) in polar aprotic solvents like DMF .
Coupling the nitrothiazole moiety via carboxamide bond formation, employing coupling agents such as EDC/HOBt or CDI in anhydrous conditions .
Purification via column chromatography or recrystallization, followed by characterization using NMR, IR, and mass spectrometry .
Advanced: How can reaction conditions be optimized to improve yield and purity of the nitrothiazole coupling step?
Answer:
Key factors for optimization:
- Temperature control : Maintaining 0–5°C during nitrothiazole activation minimizes side reactions (e.g., hydrolysis of the nitro group) .
- Solvent selection : Anhydrous DMF or THF enhances carboxamide coupling efficiency .
- Catalyst use : DMAP (4-dimethylaminopyridine) accelerates reaction rates by stabilizing transition states .
- Real-time monitoring : TLC or HPLC tracks intermediate formation, enabling rapid adjustments .
Table 1: Yield Optimization Under Different Conditions
| Solvent | Catalyst | Temp (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| DMF | DMAP | 0–5 | 78 | 95 |
| THF | None | 25 | 52 | 85 |
| DCM | EDC/HOBt | 10 | 65 | 88 |
Basic: What spectroscopic techniques confirm the compound’s structural integrity?
Answer:
- 1H/13C NMR : Assigns protons and carbons in the dihydropyridazine core (e.g., δ 6.8–7.2 ppm for aromatic protons) and fluorophenyl group .
- IR Spectroscopy : Identifies carbonyl stretches (C=O at ~1680 cm⁻¹) and nitro group vibrations (~1520 cm⁻¹) .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 415.08) and fragmentation patterns .
Advanced: How can contradictory bioactivity data across similar dihydropyridazine derivatives be resolved?
Answer: Contradictions often arise from:
- Structural variations : Minor substituent changes (e.g., nitro vs. methyl groups on thiazole) alter target binding .
- Assay conditions : Differences in cell lines (e.g., HEK293 vs. HeLa) or enzyme isoforms affect IC50 values .
Methodological Approach:
Comparative SAR Analysis : Map bioactivity against substituent electronic properties (Hammett constants) and steric bulk .
Molecular Dynamics Simulations : Predict binding modes to targets like kinases or proteases using software like AutoDock .
Standardized assays : Re-test compounds under uniform conditions (pH, temperature, buffer) to isolate structural effects .
Basic: What are the compound’s potential biological targets based on structural analogs?
Answer:
- Enzyme inhibition : Dihydropyridazines inhibit cyclooxygenase-2 (COX-2) and tyrosine kinases due to planar aromatic systems .
- Antimicrobial activity : Nitrothiazole moieties disrupt bacterial DNA gyrase .
- Anticancer potential : Fluorophenyl groups enhance lipophilicity, promoting cell membrane penetration .
Advanced: What experimental strategies mitigate degradation of the nitrothiazole group during storage?
Answer:
- Stabilizers : Add antioxidants (e.g., BHT) to prevent nitro group reduction .
- Storage conditions : Use amber vials at –20°C under inert gas (argon) to block photolytic/hydrolytic degradation .
- Lyophilization : Convert to stable powder form, avoiding aqueous solutions .
Basic: How is solubility optimized for in vitro assays?
Answer:
- Co-solvents : Use DMSO (≤1% v/v) for initial stock solutions to prevent precipitation .
- pH adjustment : Buffers (PBS pH 7.4) enhance solubility of ionizable carboxamide groups .
Advanced: What computational methods predict metabolic pathways for this compound?
Answer:
- In silico tools : Software like MetaSite identifies probable Phase I/II metabolism sites (e.g., nitro reduction, glucuronidation) .
- Density Functional Theory (DFT) : Calculates activation energies for oxidative reactions at the dihydropyridazine core .
Basic: What safety protocols are recommended for handling nitro-containing compounds?
Answer:
- Ventilation : Use fume hoods to avoid inhalation of nitro group-derived vapors .
- Personal protective equipment (PPE) : Nitrile gloves and lab coats prevent dermal exposure .
Advanced: How can high-throughput screening (HTS) be designed to evaluate this compound’s polypharmacology?
Answer:
- Target panels : Screen against kinase, protease, and GPCR libraries using fluorescence polarization assays .
- Dose-response matrices : Test concentrations from 1 nM to 100 µM to capture full efficacy/toxicity profiles .
- Data analysis : Apply machine learning (e.g., Random Forest) to identify off-target interactions .
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